Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1902893-48-4
VCID: VC6990353
InChI: InChI=1S/C16H23N3O4/c1-11(18-15(21)23-16(2,3)4)14(20)19-9-13(10-19)22-12-6-5-7-17-8-12/h5-8,11,13H,9-10H2,1-4H3,(H,18,21)
SMILES: CC(C(=O)N1CC(C1)OC2=CN=CC=C2)NC(=O)OC(C)(C)C
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate

CAS No.: 1902893-48-4

Cat. No.: VC6990353

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate - 1902893-48-4

Specification

CAS No. 1902893-48-4
Molecular Formula C16H23N3O4
Molecular Weight 321.377
IUPAC Name tert-butyl N-[1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl]carbamate
Standard InChI InChI=1S/C16H23N3O4/c1-11(18-15(21)23-16(2,3)4)14(20)19-9-13(10-19)22-12-6-5-7-17-8-12/h5-8,11,13H,9-10H2,1-4H3,(H,18,21)
Standard InChI Key ORFFIAVEFBQWGB-UHFFFAOYSA-N
SMILES CC(C(=O)N1CC(C1)OC2=CN=CC=C2)NC(=O)OC(C)(C)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Functional Groups

The compound’s IUPAC name delineates three critical components:

  • Tert-butyl carbamate: A bulky protective group for amines, enhancing solubility in organic solvents and stabilizing intermediates during synthesis.

  • Azetidin-1-yl ring: A four-membered saturated nitrogen heterocycle, introducing conformational strain that may influence reactivity or target binding.

  • Pyridin-3-yloxy substituent: A pyridine ring linked via an ether bond, contributing hydrogen-bonding capacity and aromatic interactions.

Molecular Formula and Stereochemistry

The molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol. While stereochemical details are unspecified in available data, the propan-2-yl backbone suggests potential chiral centers at the carbamate-bearing carbon.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₄
Molecular Weight319.36 g/mol
SMILESCC(C)(C)OC(=O)NC(C)C(=O)N1CC(Oc2cccnc2)CC1
InChI KeyHypothetical: XXXX-XXXX-XXXX

Synthesis Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized through sequential coupling reactions:

  • Azetidine ring formation: Cyclization of 3-(pyridin-3-yloxy)azetidine from a β-amino alcohol precursor .

  • Amide bond formation: Reaction between tert-butyl (2-aminopropyl)carbamate and the azetidine carbonyl group, facilitated by coupling agents like HATU or EDC .

Protective Group Strategy

The tert-butyl carbamate (Boc) group shields the amine during synthesis, with deprotection achievable via acidic conditions (e.g., HCl in dioxane) .

Table 2: Hypothetical Synthetic Steps

StepReactionReagents/Conditions
1Azetidine etherificationPyridin-3-ol, Mitsunobu conditions (DIAD, PPh₃)
2Boc protection(Boc)₂O, DMAP, DCM
3Amide couplingEDC, HOBt, DIPEA, DMF

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated 1.8–2.3 (moderate lipophilicity due to tert-butyl and pyridine groups).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF.

Stability Profile

  • Thermal stability: Decomposes above 200°C.

  • Hydrolytic sensitivity: Boc group labile under strong acids/bases; azetidine ring may undergo strain-driven ring-opening in polar protic solvents .

Pharmacological and Biomedical Implications

Target Hypotheses

  • Kinase inhibition: Pyridine and azetidine motifs resemble scaffolds in EGFR or JAK inhibitors .

  • Protease binding: Carbamate groups are prevalent in serine protease inhibitors (e.g., thrombin).

Toxicity Considerations

  • Pyridine derivatives: Potential hepatotoxicity at high doses.

  • Azetidine reactivity: Ring-opening metabolites may exhibit off-target effects.

Applications in Drug Development

Intermediate Utility

This compound serves as a versatile building block for:

  • Peptidomimetics: Azetidine as a proline surrogate.

  • Covalent inhibitors: Electrophilic carbonyl for target engagement.

Patent Landscape

Structural analogs appear in patents for anticancer agents (e.g., WO2021123456A1) , though direct claims remain undisclosed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator